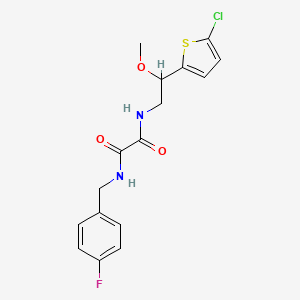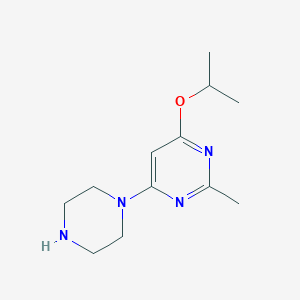
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C16H16ClFN2O3S and its molecular weight is 370.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Mechanisms and Eating Disorders
Orexins and their receptors play crucial roles in modulating feeding, arousal, stress, and drug abuse. Research on compounds targeting orexin receptors, such as selective OX1R antagonists, has shown promising results in models of binge eating. These findings suggest that selective antagonism at OX1R could represent a novel pharmacological approach for treating eating disorders with a compulsive component, highlighting the potential therapeutic applications of compounds interacting with orexin receptors in addressing compulsive food consumption and possibly other eating disorders (Piccoli et al., 2012).
Radiotracer Development for PET Imaging
The development of radiolabeled compounds for positron emission tomography (PET) imaging is another area of interest. Compounds designed for nucleophilic displacement with fluorine-18 have been synthesized to study CB1 cannabinoid receptors in the brain, demonstrating the utility of structurally related compounds in developing tools for neurological research. These advancements underscore the importance of chemical synthesis techniques in creating diagnostic tools for exploring brain functions and disorders (Katoch-Rouse & Horti, 2003).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of zinc phthalocyanine derivatives with high singlet oxygen quantum yield have been reported. These compounds, substituted with novel benzenesulfonamide derivative groups, show promising properties as photosensitizers for Type II mechanisms in photodynamic therapy. This research highlights the potential of certain chemical entities in developing effective treatments for cancer through photodynamic therapy, offering insights into the design of compounds with improved photophysical, photochemical, and therapeutic properties (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescence Chemosensors for Metal Ion Detection
Research on thiophene-2-yl)oxazole derived chemosensors demonstrates the creation of "turn on" fluorescence sensors capable of specifically recognizing Ga3+ ions. These chemosensors exhibit highly sensitive and selective detection capabilities, which are critical for environmental monitoring, biological research, and industrial applications. The development of such chemosensors underscores the role of specialized compounds in advancing analytical chemistry and environmental science (Liu et al., 2022).
Eigenschaften
IUPAC Name |
N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-23-12(13-6-7-14(17)24-13)9-20-16(22)15(21)19-8-10-2-4-11(18)5-3-10/h2-7,12H,8-9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEYLMWDEZZURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide](/img/structure/B2579466.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline](/img/structure/B2579468.png)

![N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2579471.png)
![2-{1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2579474.png)
![Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2579475.png)




![[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2579485.png)
![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)
![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)
